molecular formula C9H15N3O3S B13004373 N-(2-(Dimethylamino)ethyl)-6-oxo-1,6-dihydropyridine-3-sulfonamide

N-(2-(Dimethylamino)ethyl)-6-oxo-1,6-dihydropyridine-3-sulfonamide

Cat. No.: B13004373
M. Wt: 245.30 g/mol
InChI Key: ORFBOTLLRURJNF-UHFFFAOYSA-N
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Description

N-(2-(Dimethylamino)ethyl)-6-oxo-1,6-dihydropyridine-3-sulfonamide is a chemical compound with a complex structure that includes a dimethylaminoethyl group, a dihydropyridine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Dimethylamino)ethyl)-6-oxo-1,6-dihydropyridine-3-sulfonamide typically involves multiple steps. One common method involves the reaction of sodium dimethylaminoethanol with sulfur trioxide or chlorosulfonic acid . Another approach includes the reaction of trimethylamine with dichloroethyl ether or dimethylaminoethoxyethyl ether . These reactions are usually carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of solid catalysts and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(Dimethylamino)ethyl)-6-oxo-1,6-dihydropyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N-(2-(Dimethylamino)ethyl)-6-oxo-1,6-dihydropyridine-3-sulfonamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(Dimethylamino)ethyl)-6-oxo-1,6-dihydropyridine-3-sulfonamide is unique due to its combination of a dihydropyridine ring and a sulfonamide group, which imparts specific chemical and biological properties. Its ability to form stable complexes with DNA and its potential antimicrobial activity make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H15N3O3S

Molecular Weight

245.30 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-6-oxo-1H-pyridine-3-sulfonamide

InChI

InChI=1S/C9H15N3O3S/c1-12(2)6-5-11-16(14,15)8-3-4-9(13)10-7-8/h3-4,7,11H,5-6H2,1-2H3,(H,10,13)

InChI Key

ORFBOTLLRURJNF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNS(=O)(=O)C1=CNC(=O)C=C1

Origin of Product

United States

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